molecular formula C22H23ClFN3O B2747598 8-[(2-Chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-EN-2-one CAS No. 1189663-34-0

8-[(2-Chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-EN-2-one

Cat. No.: B2747598
CAS No.: 1189663-34-0
M. Wt: 399.89
InChI Key: LEPGUPDMSWRHTQ-UHFFFAOYSA-N
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Description

8-[(2-Chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[45]dec-3-EN-2-one is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which often imparts interesting chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-Chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-EN-2-one typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the benzyl and phenyl groups: These groups can be introduced through nucleophilic substitution or coupling reactions.

    Functional group modifications: Chlorination and fluorination can be performed using reagents like thionyl chloride and fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and benzyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the aromatic rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest that it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 8-[(2-Chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-EN-2-one would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor modulation: It could act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Pathway involvement: The compound may affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 8-(2-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
  • 8-(2-Fluorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
  • 8-(2-Chloro-6-methylbenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Uniqueness

The uniqueness of 8-[(2-Chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-EN-2-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, stability, and biological activity.

Properties

IUPAC Name

8-[(2-chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN3O/c1-14-6-7-16(12-15(14)2)20-21(28)26-22(25-20)8-10-27(11-9-22)13-17-18(23)4-3-5-19(17)24/h3-7,12H,8-11,13H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPGUPDMSWRHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)CC4=C(C=CC=C4Cl)F)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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